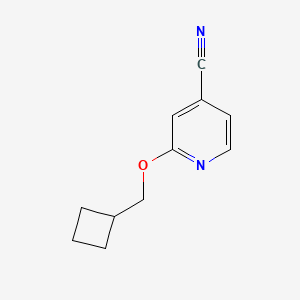
2-(Cyclobutylmethoxy)isonicotinonitrile
Übersicht
Beschreibung
“2-(Cyclobutylmethoxy)isonicotinonitrile”, also known as CBM-INN, is a chemical compound that has gained significant attention in both research and industry due to its various biological properties. It has the molecular formula C11H12N2O .
Molecular Structure Analysis
The molecular weight of “2-(Cyclobutylmethoxy)isonicotinonitrile” is 188.23 g/mol . The InChI code is 1S/C11H12N2O/c12-7-10-4-5-13-11(6-10)14-8-9-2-1-3-9/h4-6,9H,1-3,8H2 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers Synthesis
2-(Cyclobutylmethoxy)isonicotinonitrile, closely related to isonicotinonitrile, has been utilized in the synthesis of coordination polymers. For example, [Cd(SCN)2] combined with isonicotinonitrile forms compounds with distinct crystallization patterns and coordination geometries, as studied by Chen, Liu, and You (2002).
Ligand in Transition Metal Complexes
Isonicotinonitrile acts as a versatile ligand in transition metal complexes, with the ability to form mono- or bidentate bonds. This property has been utilized to create various polymeric transition metal compounds with distinct structural and coordination properties, as explored by Zhao et al. (2017).
Phosphorescent Light-Emitting Diodes (OLEDs) Development
Cyanopyridine-based bipolar host materials, which include isonicotinonitrile derivatives, have been designed for use in organic light-emitting diodes (OLEDs). These materials demonstrate improved charge balance and high efficiency, as shown in the research by Li et al. (2018).
Synthetic Chemistry Applications
Isonicotinonitrile derivatives have been synthesized with a variety of functional groups, demonstrating novel methodologies in chemical synthesis. For instance, Kieseritzky and Lindström (2010) reported the synthesis of pyridines substituted with five different elements, showcasing the chemical versatility of these compounds.
Corrosion Inhibition
Pyridine derivatives, closely related to isonicotinonitriles, have shown potential as corrosion inhibitors for steel, offering practical applications in industrial settings. This was investigated by Ansari, Quraishi, and Singh (2015).
Peptide Synthesis
Isonitriles, including isonicotinonitrile derivatives, are valuable in the synthesis of peptides, as seen in the synthesis of cyclosporine. Wu et al. (2010) demonstrated the use of isonitriles for forming challenging amide bonds in peptide synthesis, which has significant implications for pharmaceutical research (Wu et al., 2010).
Organic Frameworks and Catalysis
Isonicotinonitrile and its derivatives play a role in the construction of metal-organic frameworks and in catalysis. The properties of these frameworks, such as reactivity and stability, are crucial in various chemical processes, as discussed by Domínguez and Pérez-Castells (2011).
Green Chemistry Applications
The derivatives of isonicotinonitrile have been employed in green chemistry for the synthesis of organic compounds. Zolfigol et al. (2013) reported the use of isonicotinic acid, a related compound, as an organocatalyst in the preparation of complex organic structures, highlighting the role of these compounds in environmentally friendly chemical synthesis (Zolfigol et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-10-4-5-13-11(6-10)14-8-9-2-1-3-9/h4-6,9H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLVWNPSHQEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)
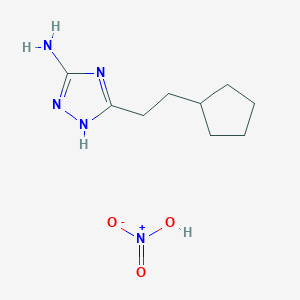
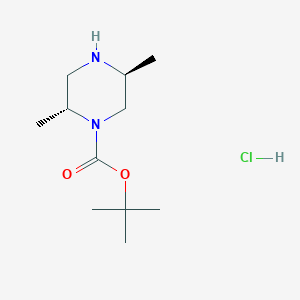
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)
![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)
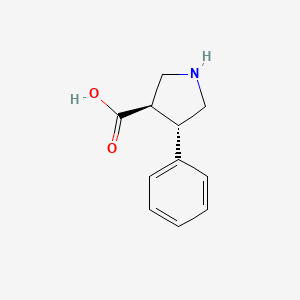
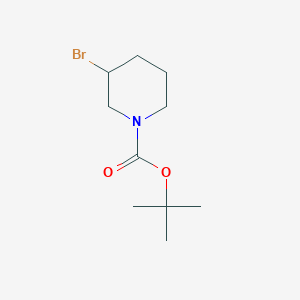
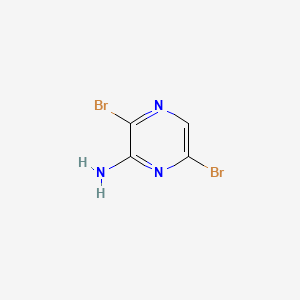
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
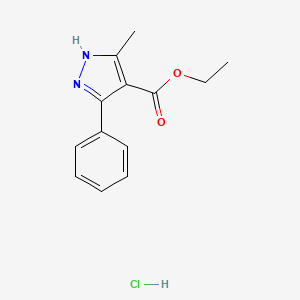
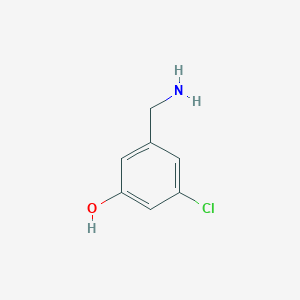

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)